The Discovery and Isolation of Hydrocinchonine from Cinchona Bark: A Technical Guide
The Discovery and Isolation of Hydrocinchonine from Cinchona Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocinchonine, a minor alkaloid found in the bark of the Cinchona tree, has long been of interest to chemists and pharmacologists. Though often overshadowed by its more abundant and famous relatives, quinine (B1679958) and cinchonine (B1669041), hydrocinchonine possesses a unique stereochemistry that makes it a valuable chiral catalyst in asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery, isolation, and chemical characteristics of hydrocinchonine, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The document details the historical context of its discovery, provides comprehensive experimental protocols for its isolation from Cinchona bark, presents quantitative data on its occurrence, and visualizes the intricate relationships and processes involved.
Introduction: The Rich Alkaloid Tapestry of Cinchona Bark
The bark of the Cinchona tree, native to the Andean highlands of South America, is a veritable treasure trove of biologically active alkaloids. Historically, it was the source of quinine, the first effective treatment for malaria, a discovery that profoundly impacted global health and history. The pioneering work of Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820, which led to the isolation of quinine and cinchonine, marked a pivotal moment in phytochemistry and medicine.[1][2] Beyond these major constituents, Cinchona bark contains a complex mixture of over 30 related alkaloids, each with its own distinct chemical structure and potential pharmacological activity.[1] Among these is hydrocinchonine, a diastereomer of hydrocinchonidine (B8776903) and a dihydro-derivative of cinchonine.
The Elusive Discovery of a Minor Alkaloid
While the discoveries of quinine and cinchonine are well-documented historical events, the initial identification and isolation of many of the minor Cinchona alkaloids, including hydrocinchonine, are less clearly recorded. The systematic investigation of these minor constituents was largely undertaken in the latter half of the 19th century, a period of intense activity in alkaloid chemistry.
The German chemist Oswald Hesse (1835-1917) was a towering figure in this field, dedicating a significant portion of his career to the meticulous analysis of Cinchona bark. Through painstaking fractional crystallization and derivatization techniques, Hesse isolated and characterized a multitude of new alkaloids from the "mother liquors" remaining after the industrial extraction of quinine. While a definitive, single publication marking the "discovery" of hydrocinchonine is difficult to pinpoint from readily available historical records, it is highly probable that its first isolation and characterization were the result of Hesse's comprehensive studies on the minor alkaloids of Cinchona bark during the 1870s and 1880s. His work laid the foundation for a deeper understanding of the chemical diversity within the Cinchona genus. Another prominent chemist, Paul Rabe (1869-1952) , also made significant contributions to the structural elucidation of cinchona alkaloids in the early 20th century.[3][4][5]
Hydrocinchonine is structurally similar to cinchonine, differing only by the saturation of the vinyl group to an ethyl group. This subtle difference makes their separation by classical crystallization methods challenging, which likely contributed to its later discovery compared to the major alkaloids.
Physicochemical Properties and Quantitative Occurrence
Hydrocinchonine, also known as dihydrocinchonine, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O | [ChemSpider] |
| Molar Mass | 296.41 g/mol | [ChemSpider] |
| Melting Point | 268-270 °C | [Sigma-Aldrich] |
| Optical Rotation | +229° (c=1 in ethanol) | [Sigma-Aldrich] |
| IUPAC Name | (S)---INVALID-LINK--methanol | [PubChem] |
| Synonyms | Dihydrocinchonine, Cinchotine | [PubChem] |
The concentration of hydrocinchonine in Cinchona bark is significantly lower than that of the major alkaloids and varies depending on the species, geographical origin, and age of the tree. The following table provides a summary of the reported content of major and minor alkaloids in different Cinchona species.
| Cinchona Species | Quinine (%) | Cinchonine (%) | Cinchonidine (B190817) (%) | Quinidine (B1679956) (%) | Hydrocinchonine (Dihydrocinchonine) (%) | Total Alkaloids (%) | Reference |
| C. ledgeriana | 5.14 | - | - | - | - | 6.02 | |
| C. succirubra | 1.68 | - | - | - | - | 6.51 | |
| C. calisaya | 0.02-2.58 | - | - | - | - | - | [6] |
| C. officinalis | High | - | - | - | - | - | [7] |
| Ph.Eur. quality bark | 1.80 | 1.65 | 1.25 | - | - | 4.75-5.20 | [8] |
Note: Data for hydrocinchonine content is often not reported separately in older literature and may be included in the "cinchonine" or "total alkaloids" fraction. Modern analytical methods have enabled more precise quantification.
Experimental Protocols for Isolation and Purification
The isolation of hydrocinchonine from Cinchona bark is a multi-step process that involves initial extraction of the total alkaloids, followed by separation and purification. Due to its low abundance and chemical similarity to other alkaloids, particularly cinchonine, its purification requires more refined techniques than those used for the major alkaloids.
General Alkaloid Extraction from Cinchona Bark
This initial step is common for the isolation of all Cinchona alkaloids.
Protocol:
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Milling and Basification: The dried Cinchona bark is finely milled to a powder. The powdered bark (100 g) is then moistened with a 10% sodium hydroxide (B78521) solution or a mixture of calcium hydroxide and sodium hydroxide to liberate the free alkaloid bases.[9][10]
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Solvent Extraction: The basified bark is then extracted with an organic solvent such as toluene, benzene, or a mixture of hydrocarbons and alcohols.[10] This can be done by maceration, percolation, or in a Soxhlet apparatus for exhaustive extraction.
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Acidic Extraction: The organic solvent extract containing the free alkaloid bases is then repeatedly extracted with a dilute acid solution (e.g., 5% sulfuric acid or hydrochloric acid).[9] The alkaloids form water-soluble salts and move into the aqueous phase, leaving behind many non-alkaloidal impurities in the organic phase.
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Precipitation of Total Alkaloids: The acidic aqueous extract is then basified with a strong base like sodium hydroxide to a pH of around 8-9. This causes the free alkaloid bases to precipitate out of the solution.
-
Collection and Drying: The precipitated total alkaloids are collected by filtration, washed with water to remove excess base, and then dried. This crude mixture contains quinine, cinchonine, cinchonidine, quinidine, hydrocinchonine, and other minor alkaloids.
Separation and Purification of Hydrocinchonine
The separation of the crude alkaloid mixture is the most challenging step. Historically, this was achieved by fractional crystallization. Modern methods offer more efficient and higher-resolution separations.
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Selective Precipitation of Major Alkaloids: The crude alkaloid mixture is dissolved in a suitable solvent (e.g., ethanol). The sulfates of quinine and cinchonidine are less soluble than those of cinchonine and quinidine and can be selectively crystallized out by careful addition of sulfuric acid and cooling.
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Enrichment of the Mother Liquor: The mother liquor, now enriched in cinchonine, quinidine, and the minor alkaloids including hydrocinchonine, is then subjected to further rounds of crystallization.
-
Fractional Crystallization of the Remaining Alkaloids: By using different solvents and controlling the pH, the remaining alkaloids can be separated based on their differing solubilities. The separation of the chemically similar cinchonine and hydrocinchonine would have required numerous, tedious recrystallization steps.
Modern chromatographic techniques provide a much more efficient means of isolating pure hydrocinchonine.
a) Preparative High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: A preparative reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The exact gradient profile needs to be optimized based on the specific column and instrument.
-
Sample Preparation: The crude alkaloid mixture is dissolved in a small amount of the initial mobile phase.
-
Injection and Fraction Collection: The sample is injected onto the column, and the eluent is monitored by a UV detector. Fractions corresponding to the hydrocinchonine peak are collected.
-
Solvent Evaporation and Crystallization: The solvent from the collected fractions is evaporated under reduced pressure, and the resulting pure hydrocinchonine can be further purified by crystallization.
b) Countercurrent Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative separation of natural products.
Protocol:
-
Solvent System Selection: A suitable biphasic solvent system is chosen. For cinchona alkaloids, systems such as chloroform-methanol-water or hexane-ethyl acetate-methanol-water in various ratios can be effective.
-
Equilibration: The CCC instrument is filled with the stationary phase, and the mobile phase is pumped through until hydrodynamic equilibrium is reached.
-
Sample Injection: The crude alkaloid mixture is dissolved in a small volume of the mobile or stationary phase and injected into the system.
-
Elution and Fraction Collection: The mobile phase is pumped through the system, and the separated alkaloids are eluted at different times. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure hydrocinchonine.
-
Solvent Removal: The solvent is removed from the purified fractions to yield the isolated hydrocinchonine.
Visualizing the Process and Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.
Caption: Chemical relationship between hydrocinchonine and other major cinchona alkaloids.
Caption: A generalized workflow for the isolation of hydrocinchonine from Cinchona bark.
Conclusion
The discovery and isolation of hydrocinchonine represent a chapter in the broader story of the chemical exploration of Cinchona bark. While its historical origins are not as sharply defined as those of its more famous counterparts, its continued relevance in modern chemistry, particularly as a chiral catalyst, is a testament to the enduring value of natural products. The evolution of isolation techniques from laborious fractional crystallization to high-resolution preparative chromatography has made this once-elusive minor alkaloid more accessible for research and development. This guide provides a comprehensive overview of the historical context, quantitative data, and detailed experimental protocols necessary for the successful isolation of hydrocinchonine, empowering researchers to further explore its potential applications.
References
- 1. marknesbitt.org.uk [marknesbitt.org.uk]
- 2. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]
- 3. From Pharmacy to the Pub — A Bark Conquers the World: Part 3 - ChemistryViews [chemistryviews.org]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. synarchive.com [synarchive.com]
- 6. Frontiers | Phylogeny Predicts the Quantity of Antimalarial Alkaloids within the Iconic Yellow Cinchona Bark (Rubiaceae: Cinchona calisaya) [frontiersin.org]
- 7. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]
- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]
- 10. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]
